1-(Difluoromethoxy)-3-iodobenzene
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the introduction of the difluoromethoxy group and the iodine atom onto the benzene ring. This could potentially be achieved through electrophilic aromatic substitution reactions, but the specifics would depend on the exact conditions and reagents used .Molecular Structure Analysis
The benzene ring in the compound contributes to its planar structure and the conjugated system of pi electrons gives it stability. The iodine atom is a large halogen, which could contribute to steric hindrance in reactions. The difluoromethoxy group contains fluorine atoms, which are highly electronegative and could influence the compound’s reactivity .Chemical Reactions Analysis
The compound could potentially undergo various reactions. The iodine atom could be replaced in a substitution reaction, or the compound could participate in coupling reactions. The difluoromethoxy group might also be susceptible to nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of the iodine atom and the difluoromethoxy group could affect its polarity, boiling point, melting point, and solubility .Scientific Research Applications
-
Late-stage difluoromethylation
- Field : Chemistry
- Application : This process involves the formation of X–CF2H bonds, where X can be C (sp), C (sp2), C (sp3), O, N, or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .
- Methods : The last decade has seen an increase in metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .
- Results : These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .
-
Use in the Chemical Industry
- Field : Chemical Industry
- Application : Difluoromethoxy benzene derivatives, including 1-(Difluoromethoxy)-3-iodobenzene, have a plethora of different applications within the chemical industry . Their functionality is being investigated and utilized in medicinal, technological, and agricultural fields .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of these applications were not specified in the source .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(difluoromethoxy)-3-iodobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2IO/c8-7(9)11-6-3-1-2-5(10)4-6/h1-4,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRNNLKRPRATMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378888 | |
Record name | 1-(difluoromethoxy)-3-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Difluoromethoxy)-3-iodobenzene | |
CAS RN |
518070-17-2 | |
Record name | 1-(difluoromethoxy)-3-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(Difluoromethoxy)-3-iodo-benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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